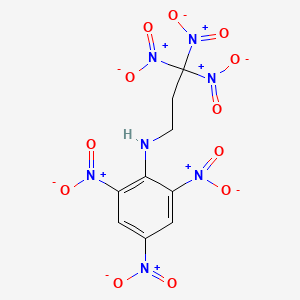
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline is a highly nitrated aromatic compound. It is known for its explosive properties due to the presence of multiple nitro groups. This compound is part of a class of chemicals that are used in various applications, including explosives and propellants.
準備方法
The synthesis of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline typically involves nitration reactions. The process begins with the nitration of aniline to form 2,4,6-trinitroaniline. This intermediate is then further reacted with 3,3,3-trinitropropylamine under controlled conditions to yield the final product. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process must be carefully controlled to prevent unwanted side reactions and ensure safety .
化学反応の分析
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline undergoes various chemical reactions, primarily due to its highly nitrated nature. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen or hydrides, leading to the formation of amines and other reduced products.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions, often involving nucleophilic substitution reactions.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used .
科学的研究の応用
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline has several scientific research applications:
Chemistry: It is used as a model compound in studies of nitration reactions and the behavior of highly nitrated aromatic compounds.
Biology and Medicine: Research has explored its potential as an antitumor agent, with studies showing that derivatives of this compound can inhibit the growth of certain cancer cells.
作用機序
The mechanism of action of 2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline involves the release of a large amount of energy upon detonation. The nitro groups in the compound undergo rapid decomposition, releasing gases like nitrogen and carbon dioxide, which contribute to the explosive force. In biological systems, the compound’s derivatives can induce apoptosis in cancer cells by affecting the expression of proteins involved in cell cycle regulation and apoptosis .
類似化合物との比較
2,4,6-Trinitro-N-(3,3,3-trinitropropyl)aniline can be compared with other similar compounds such as:
2,4,6-Trinitroaniline: Known for its use in explosives, it shares similar nitration patterns but lacks the additional trinitropropyl group.
2,4,6-Trinitro-N-methyl-aniline: Another nitrated aniline derivative, it has a methyl group instead of the trinitropropyl group.
2,4,6-Trinitro-m-cresol: This compound has a similar nitration pattern but is based on a cresol structure rather than an aniline.
特性
CAS番号 |
51625-34-4 |
|---|---|
分子式 |
C9H7N7O12 |
分子量 |
405.19 g/mol |
IUPAC名 |
2,4,6-trinitro-N-(3,3,3-trinitropropyl)aniline |
InChI |
InChI=1S/C9H7N7O12/c17-11(18)5-3-6(12(19)20)8(7(4-5)13(21)22)10-2-1-9(14(23)24,15(25)26)16(27)28/h3-4,10H,1-2H2 |
InChIキー |
COGBUERKFLIJOW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])NCCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


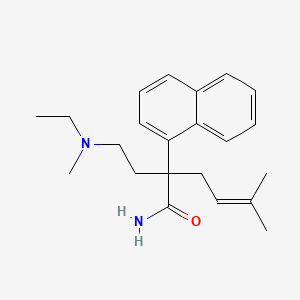
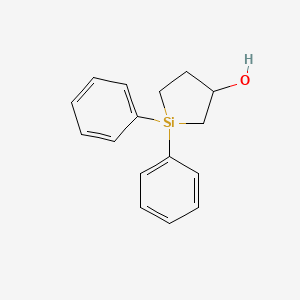
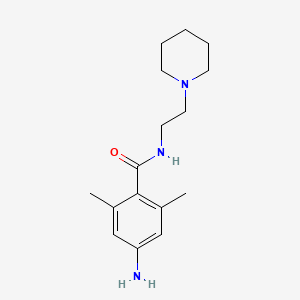
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
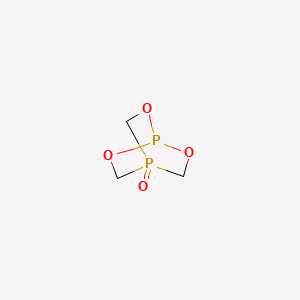
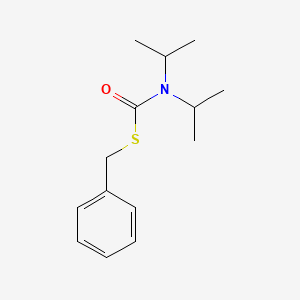
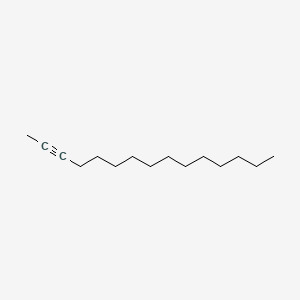
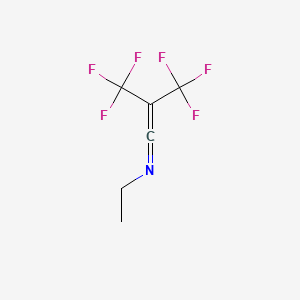
![Benzoxazole, 2-[5-(3-pyridinyl)-2-furanyl]-](/img/structure/B14657745.png)
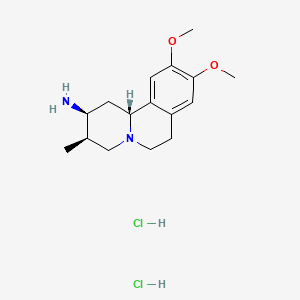
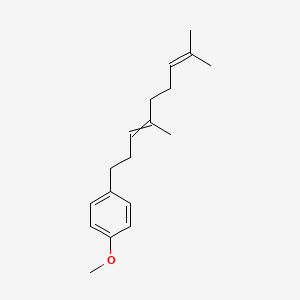
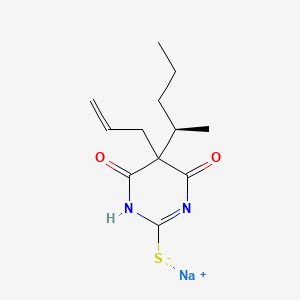
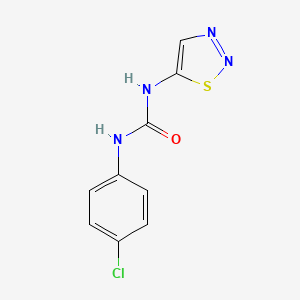
![N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine](/img/structure/B14657788.png)
